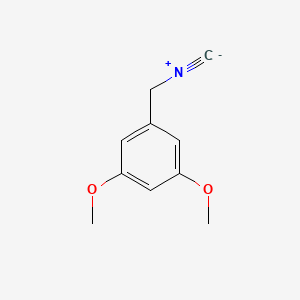

1-(Isocyanomethyl)-3,5-dimethoxybenzene

CAS No.:

Cat. No.: VC18208502

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO2 |

|---|---|

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | 1-(isocyanomethyl)-3,5-dimethoxybenzene |

| Standard InChI | InChI=1S/C10H11NO2/c1-11-7-8-4-9(12-2)6-10(5-8)13-3/h4-6H,7H2,2-3H3 |

| Standard InChI Key | MANAVEMLLMACAJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1)C[N+]#[C-])OC |

Introduction

Structural and Electronic Properties

The benzene ring’s methoxy groups act as electron-donating substituents, activating the aromatic system toward electrophilic substitution. The isocyanide group, a strong σ-donor and weak π-acceptor, facilitates coordination with transition metals, enabling catalytic applications . X-ray crystallography of analogous compounds reveals planar aromatic systems with substituents oriented to minimize steric hindrance . For example, in 1,4-di-tert-butyl-2,5-dimethoxybenzene, methoxy groups align coplanar with the ring, while bulky tert-butyl groups adopt perpendicular orientations to avoid strain .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 177.20 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | 1.2–1.4 g/cm³ (estimated) |

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via dehydration of formamide precursors using phosphorus oxychloride () and triethylamine () in dichloromethane () . A representative procedure involves:

-

Formamide Activation: A formamide derivative (1 mmol) is suspended in , followed by addition of (5 equiv) and (1 equiv) at 0°C .

-

Dehydration: The mixture is stirred for 3–6 minutes, yielding the isocyanide via elimination of .

-

Purification: Crude product is purified via silica gel chromatography, eluting with ether/ gradients . Yields exceed 85% under optimized conditions .

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety. For example, 100 mmol batches utilize silica-packed columns (15 × 5 cm) for rapid purification, achieving >95% purity .

Chemical Reactivity and Applications

Nucleophilic and Electrophilic Reactions

The isocyanide group participates in multicomponent reactions (MCRs), such as the Ugi reaction, forming peptidomimetics and heterocycles . For instance, coupling with aldehydes, amines, and carboxylic acids generates α-acyloxy amides .

Equation 1: Ugi Reaction

Transition Metal Coordination

The isocyanide’s lone pair binds to metals like palladium and gold, forming complexes used in cross-coupling reactions. For example, Pd(II)-isocyanide catalysts enable Suzuki-Miyaura couplings of aryl halides .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (500 MHz, CDCl): δ 6.82–6.89 (m, 3H, aromatic), 4.57 (s, 2H, ), 3.88 (s, 6H, ) .

-

NMR (126 MHz, CDCl): δ 157.1 (t, Hz, ), 124.7 (aromatic C), 45.2 (t, Hz, ) .

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis with Analogues

Table 2: Comparison with Related Isocyanides

| Compound | Reactivity Profile | Applications |

|---|---|---|

| 4-(Isocyanomethyl)benzene | Higher electrophilicity | Polymer chemistry |

| 1-(Isocyanomethyl)-2,4-dimethoxybenzene | Enhanced para-directing effects | Asymmetric catalysis |

| 1-(Isocyanomethyl)-3,5-dihydroxybenzene | Solubility in polar solvents | Bioconjugation |

Industrial and Research Implications

1-(Isocyanomethyl)-3,5-dimethoxybenzene’s versatility makes it indispensable in drug discovery and materials science. Recent advances in -labeling techniques enable its use in positron emission tomography (PET) tracers, exemplified by MCR-derived radiopharmaceuticals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume